![molecular formula C12H10ClNO2 B15212589 Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester CAS No. 59181-16-7](/img/structure/B15212589.png)
Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyrrole ring
Méthodes De Préparation
The synthesis of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve nitration, reduction, and subsequent cyclization steps to form the desired pyrrole ring. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.
Pyrrole derivatives: Similar to ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate, pyrrole derivatives are important in medicinal chemistry and organic synthesis.
Cycloheptane derivatives: These compounds share the cycloheptane ring structure and are studied for their unique chemical properties.
The uniqueness of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate lies in its specific combination of a cycloheptane ring fused with a pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59181-16-7 |
|---|---|
Formule moléculaire |
C12H10ClNO2 |
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3 |
Clé InChI |
ORGRPQHRLRUWKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C1=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
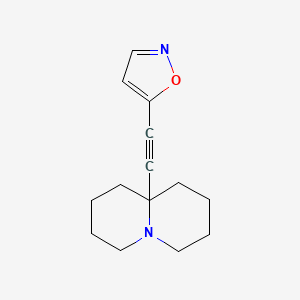
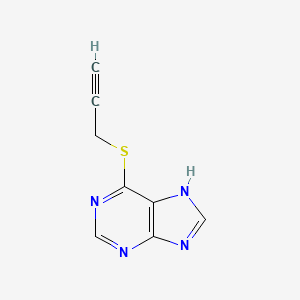

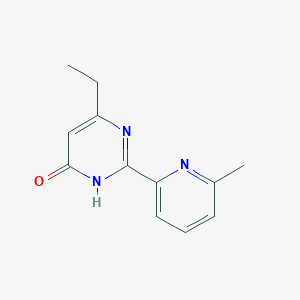
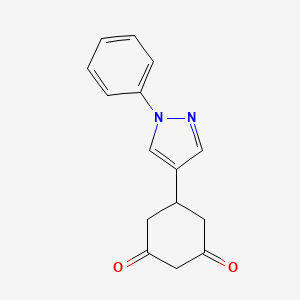
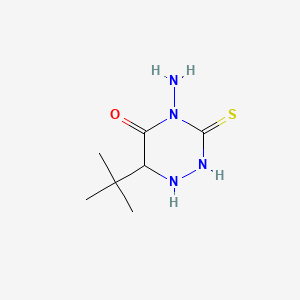
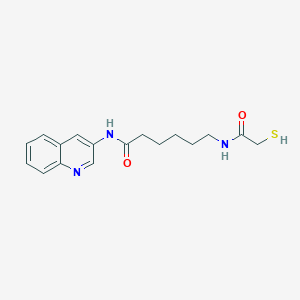
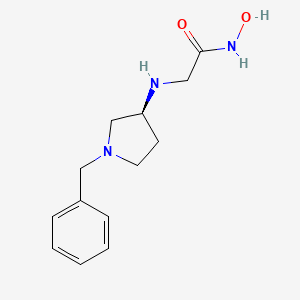
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)

